Ethyl 3-(4-methylphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
The compound of interest, Ethyl 3-(4-methylphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate, is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. Although the specific compound is not directly mentioned in the provided papers, they do discuss related thieno[3,4-d]pyridazine derivatives and their synthesis, which can provide insights into the possible characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related thieno[2,3-c]pyridazine derivatives involves multistep reactions starting with simpler molecules. For instance, the synthesis of 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine was achieved by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . This suggests that the synthesis of this compound might also involve a series of reactions including condensation, substitution, and possibly cyclization steps to incorporate the trifluoromethylbenzoyl group and the thieno[3,4-d]pyridazine core.
Molecular Structure Analysis
The molecular structure of thieno[3,4-d]pyridazine derivatives is characterized by a fused ring system that can influence the molecule's electronic distribution and reactivity. For example, the crystal structure analysis of a related compound, ethyl 6-amino-8-(4-methoxyphenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, revealed intramolecular hydrogen bonding and a 3D network formed by intermolecular hydrogen bonds . These structural features are likely to be present in this compound, contributing to its stability and potential biological activity.
Chemical Reactions Analysis
The reactivity of thieno[3,4-d]pyridazine derivatives can be inferred from the reactions of similar compounds. For instance, the transformation of ethyl 2-amino-4-(2-ethoxycarbonyl)thiazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine derivatives involved reactions with aromatic amines and hydrazines . This suggests that this compound may also undergo reactions with nucleophiles and could be used as a precursor for further chemical modifications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, related compounds provide some insights. The presence of various functional groups such as esters, amides, and aromatic rings in these molecules can influence their solubility, melting points, and stability . The trifluoromethyl group in particular is known to increase the lipophilicity and metabolic stability of compounds, which could affect the compound's pharmacokinetic properties.
Scientific Research Applications
Synthesis of New Heterocyclic Systems
- The reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides has been studied, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds have shown promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).
Antimicrobial and Anticancer Applications
- Research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives has led to the discovery of new apoptosis-inducing agents for breast cancer, with in vitro and in vivo activity evaluations showing significant antiproliferative potential and apoptosis induction in MCF-7 cells (Gad et al., 2020).
Herbicidal Activities
- The synthesis and evaluation of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been conducted, revealing compounds with high herbicidal activities comparable to commercial herbicides against dicotyledonous plants (Xu et al., 2008).
Synthesis of Heterocyclic Derivatives for Potential Biological Activities
- Various heterocyclic compounds, including thieno[2,3-c]pyridazines and thieno[3,4-b]indolizine derivatives, have been synthesized and characterized, with some exhibiting pronounced antimicrobial activity (Bhuiyan et al., 2006).
Future Directions
Mechanism of Action
Mode of Action
The presence of a trifluoromethyl group and a thieno[3,4-d]pyridazine ring in its structure suggests that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to exhibit a variety of biological effects, suggesting that this compound may also interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O4S/c1-3-34-23(33)19-16-12-35-21(28-20(31)15-6-4-5-7-17(15)24(25,26)27)18(16)22(32)30(29-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQFMUJKEDEXFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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